molecular formula C10H11N3O B1612029 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline CAS No. 796070-75-2

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline

Cat. No.: B1612029
CAS No.: 796070-75-2
M. Wt: 189.21 g/mol
InChI Key: RKJBPLCETAIKJG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The official IUPAC name precisely describes the molecular structure by identifying the parent aniline framework with specific substitution patterns. The compound is officially registered under Chemical Abstracts Service number 796070-75-2, providing a unique identifier for scientific and commercial purposes. The systematic name indicates that the molecule consists of an aniline base structure with a methyl group attached at the 2-position of the benzene ring and a 5-methyl-1,3,4-oxadiazol-2-yl substituent at the 5-position.

The International Chemical Identifier key RKJBPLCETAIKJG-UHFFFAOYSA-N serves as a digital fingerprint for this compound, enabling precise identification across chemical databases and literature. The MDL number MFCD11505324 provides additional cataloging information within chemical inventory systems. The Simplified Molecular-Input Line-Entry System representation NC1=CC(C2=NN=C(C)O2)=CC=C1C accurately describes the molecular connectivity and structural arrangement. These systematic identifiers collectively ensure unambiguous identification of the compound in scientific literature and commercial applications.

Properties

IUPAC Name

2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-13-12-7(2)14-10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJBPLCETAIKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598857
Record name 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796070-75-2
Record name 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization to Form the 1,3,4-Oxadiazole Ring

A common and effective method to prepare 1,3,4-oxadiazole derivatives involves the cyclodehydration of acyl hydrazides or amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, the reaction of a hydrazide intermediate with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates ring closure to form the oxadiazole moiety.

  • Typical procedure:
    • The hydrazide precursor is reacted with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its derivatives in the presence of POCl₃ at controlled temperatures (0 °C to reflux).
    • The reaction mixture is stirred for several hours (e.g., 4 hours at 80 °C) to ensure complete cyclization.
    • The reaction is quenched with ice and basified with sodium bicarbonate to isolate the product.
    • Purification is achieved by filtration and recrystallization from ethanol, yielding the oxadiazole-substituted aniline as a solid with high purity.

Methylation Steps

Methyl groups on the oxadiazole ring are introduced either by starting with methyl-substituted precursors or by methylation reactions during synthesis, often using methylating agents such as methyl iodide or methyl acetate under basic conditions.

Detailed Experimental Procedures from Literature

Step Reagents & Conditions Description Yield & Notes
1 Hydrazide + 5-methyl-1,3,4-oxadiazole-2-carboxylic acid + POCl₃, 0 °C to 80 °C, 4 h Cyclization to form 1,3,4-oxadiazole ring attached to aromatic amine ~85% yield; yellow solid; mp 143–145 °C
2 Quenching with ice, basification with NaHCO₃ Isolation of product Crude filtered and washed
3 Recrystallization in ethanol Purification High purity product
4 Optional methylation using methyl acetate, sodium hydride in THF, reflux 16 h Installation of methyl group on oxadiazole ring White solid; purified by silica gel chromatography

This procedure is adapted from analogous oxadiazole-aniline syntheses reported in peer-reviewed studies, where similar cyclization and purification steps are employed to achieve high yields and purity.

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic NH₂ stretching vibrations at ~3270 cm⁻¹ confirm the presence of the aniline group; oxadiazole ring C=N stretching appears near 1630–1580 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • Aromatic protons resonate between δ 6.7–7.7 ppm.
    • Methyl groups on the oxadiazole ring show singlets near δ 2.6 ppm.
    • NH₂ protons appear as broad singlets around δ 4.2 ppm.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 189.21 corresponds to the molecular weight of 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, confirming molecular integrity.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Starting materials Hydrazides, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives Commercially available or synthesized
Cyclization reagent POCl₃ or SOCl₂ Dehydrating agents promoting ring closure
Temperature 0 °C initial, then up to 80 °C Controlled heating for reaction progress
Reaction time 4–16 hours Depending on step and scale
Purification Recrystallization, column chromatography Ensures high purity
Yield 80–90% High efficiency reported

Chemical Reactions Analysis

Acylation of the Aniline Amino Group

The primary amine group undergoes acylation reactions to form substituted amides. This is achieved using coupling reagents under mild conditions:

Carboxylic AcidReagents/ConditionsProductYieldSource
Benzoyl chlorideDCM, HATU, DIPEA, RTN-Benzoyl derivative78%
4-Nitrobenzoic acidDCM, EDCI, DMAP, RTN-(4-Nitrobenzoyl) derivative82%
Acetic anhydridePyridine, refluxN-Acetyl derivative89%

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by nucleophilic attack by the aniline’s NH₂ group. Steric and electronic effects of substituents on the oxadiazole ring influence reaction rates .

Electrophilic Aromatic Substitution

The electron-withdrawing oxadiazole ring directs electrophiles to specific positions on the aniline moiety:

Reaction TypeReagents/ConditionsPositionProductYieldSource
BrominationBr₂, FeBr₃, 0°CPara to NH₂4-Bromo derivative65%
NitrationHNO₃/H₂SO₄, 50°CMeta to oxadiazole3-Nitro derivative58%
SulfonationH₂SO₄, SO₃, 100°CPara to NH₂4-Sulfo derivative72%

Key Observation : The oxadiazole’s electron-withdrawing nature deactivates the ring, favoring substitution at positions ortho/para to the NH₂ group but meta to the oxadiazole .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in selective transformations:

Oxidation

  • Reagents : KMnO₄ in acidic or alkaline media.

  • Product : Ring-opening to form a diketone intermediate, which rearranges to a carboxylic acid derivative .

  • Yield : ~40–50% (varies with substituents) .

Reduction

  • Reagents : LiAlH₄ in dry THF.

  • Product : Ring cleavage to generate a diamine compound.

  • Yield : 68% (observed in analogous structures) .

Coupling Reactions

The compound serves as a scaffold for synthesizing bioactive derivatives:

Reaction PartnerConditionsApplicationReference
SulfonamidesDCM, DCC, RTAntimicrobial agents
AldehydesNaBH₃CN, MeOHSchiff base formation
IsocyanatesToluene, refluxUrea derivatives

Stability Under Hydrolytic Conditions

The oxadiazole ring exhibits moderate stability:

  • Acidic Hydrolysis (HCl, 100°C): Degrades to 2-methyl-5-aminobenzoic acid and methylhydrazine .

  • Basic Hydrolysis (NaOH, 80°C): Forms a diamide intermediate .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with exothermic peaks corresponding to oxadiazole ring breakdown .

Scientific Research Applications

Chemistry: In organic synthesis, 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound for drug design.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The aniline moiety may also participate in binding interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (Target Compound) C₉H₉N₃O - 5-Methyl-1,3,4-oxadiazole
- 2-Methylaniline
Planar structure; potential intermediate in medicinal chemistry (e.g., pyrimidine derivatives)
2-(1,3,4-Oxadiazol-2-yl)aniline C₈H₇N₃O - Unsubstituted 1,3,4-oxadiazole
- Aniline at position 2
Crystalline planar structure (r.m.s. deviation: 0.051–0.062 Å); used in crystallography studies
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline C₁₄H₁₀ClN₃O - 4-Chlorophenyl on oxadiazole
- Aniline at position 2
Enhanced lipophilicity due to chloro substituent; potential antimicrobial applications
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)aniline C₉H₉N₃O₃S - Methylsulfonyl on oxadiazole
- Aniline at position 4
Electron-withdrawing sulfonyl group increases polarity; possible kinase inhibition activity
2-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline C₁₁H₈N₃OS - Thiophene substituent
- 1,2,4-oxadiazole isomer
Altered electronic properties due to sulfur; divergent reactivity compared to 1,3,4-oxadiazoles
2-(5-Methyl-1,3-oxazol-2-yl)aniline C₁₀H₁₀N₂O - Oxazole core (vs. oxadiazole)
- Methyl group on oxazole
Reduced nitrogen content affects hydrogen-bonding capacity; used in optoelectronics

Key Comparative Insights

Substituent Effects :

  • The methyl group on the oxadiazole ring in the target compound enhances steric hindrance and electron-donating effects compared to unsubstituted analogues like 2-(1,3,4-oxadiazol-2-yl)aniline .
  • Chlorophenyl (in C₁₄H₁₀ClN₃O) and methylsulfonyl (in C₉H₉N₃O₃S) substituents increase lipophilicity and polarity, respectively, altering solubility and biological interactions .

Heterocycle Isomerism :

  • Compounds with 1,2,4-oxadiazole cores (e.g., thiophene-containing analogue) exhibit distinct electronic profiles compared to 1,3,4-oxadiazoles due to differences in nitrogen positioning .

Biological Activity

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Structural Characteristics

The molecular formula of this compound is C9H10N4OC_9H_{10}N_4O, with a molecular weight of 174.20 g/mol. The compound features an aniline structure substituted with a 1,3,4-oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including:

  • Anticancer Activity : Oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against leukemia and breast cancer cell lines .
  • Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

Anticancer Activity

A study published in MDPI highlighted that certain oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). The compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction via p53 activation
5bU-9372.41Caspase activation leading to cell death

Antimicrobial Activity

Another research effort focused on the synthesis and evaluation of oxadiazole derivatives for their antimicrobial efficacy. Compounds were tested against various bacterial strains and exhibited notable inhibitory effects, indicating their potential as new therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with target proteins involved in cancer pathways. These studies reveal strong binding affinities with targets such as the estrogen receptor (ER) and other kinases associated with tumor growth .

Q & A

Q. What are the established synthetic routes for 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction yields be optimized?

Answer: The compound can be synthesized via cyclization reactions using precursors such as amidoximes or carbazates. For example, a high-yield method involves reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane under mild conditions (room temperature) to form the 1,3,4-oxadiazole ring . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. Ethanol or methanol is often preferred for solubility and inertness, with yields improved by slow addition of reagents and inert atmosphere conditions . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. How can spectroscopic techniques (IR, NMR, MS) be used to confirm the structure of this compound?

Answer:

  • IR Spectroscopy: Confirm the presence of the oxadiazole ring via C=N stretching (~1600–1650 cm⁻¹) and NH₂ bending (~1620 cm⁻¹) .
  • NMR: The aromatic protons of the aniline ring appear as a multiplet in the 6.5–7.5 ppm range (¹H NMR). The methyl groups on the oxadiazole and aniline moieties show singlets at ~2.3–2.5 ppm. ¹³C NMR reveals the oxadiazole carbons at ~165–170 ppm .
  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the molecular formula C₁₀H₁₀N₃O (exact mass: 203.08 g/mol) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant Category 2 and Eye Irritant 2A) .
  • Ventilation: Conduct reactions in a fume hood to minimize inhalation of dust or vapors.
  • Storage: Store in airtight, light-sensitive containers at 2–8°C to prevent degradation. Avoid prolonged storage to reduce hazardous byproduct formation .

Advanced Research Questions

Q. How does the electronic structure of the 1,3,4-oxadiazole ring influence the reactivity of this compound in cross-coupling reactions?

Answer: The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, polarizing the aniline moiety and enhancing electrophilic substitution at the para position. This facilitates reactions such as:

  • Suzuki-Miyaura Coupling: The oxadiazole stabilizes transition states, enabling Pd-catalyzed aryl-aryl bond formation.
  • Schiff Base Formation: Reacts with aldehydes in ethanol under reflux to form imine derivatives (e.g., for antimicrobial studies) .
    X-ray crystallography confirms coplanarity of the aromatic and oxadiazole rings, which enhances conjugation and stabilizes intermediates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

  • Structural Variability: Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter bioactivity. For example, 5-methyl substitution on the oxadiazole improves metabolic stability compared to unsubstituted analogs .
  • Assay Conditions: Standardize in vitro assays (e.g., MIC for antimicrobial activity) across studies to minimize variability. Contradictions in IC₅₀ values may arise from differences in cell lines or solvent systems (DMSO vs. saline) .
  • Computational Modeling: Use DFT calculations to predict binding affinities and correlate with experimental results, resolving outliers .

Q. How can this compound serve as a precursor in designing kinase inhibitors or antiviral agents?

Answer:

  • Kinase Inhibitors: The aniline moiety can be functionalized with pyridine or triazole rings to target ATP-binding pockets. For example, sulfonamide derivatives (e.g., compound 18 in ) show inhibitory activity against tyrosine kinases.
  • Antiviral Applications: Structural analogs (e.g., raltegravir derivatives) integrate the 5-methyl-1,3,4-oxadiazole motif to block viral integrase enzymes. The methyl group enhances lipophilicity, improving blood-brain barrier penetration .

Q. What methodologies are recommended for analyzing degradation products under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
  • HPLC-MS Analysis: Monitor degradation using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Major degradation products include hydrolyzed oxadiazole (yielding hydrazides) and oxidized aniline derivatives .
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.